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Podophyllotoxone - 477-49-6

Podophyllotoxone

Catalog Number: EVT-279180
CAS Number: 477-49-6
Molecular Formula: C22H20O8
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Podophyllotoxone is a naturally occurring lignan, a large group of polyphenols found in plants. [, , , , , , , ] It is primarily isolated from the roots of Podophyllum species, such as the Indian Podophyllum (Podophyllum hexandrum) and American Podophyllum (P. peltatum), and other related genera like Dysosma and Anthriscus. [, , , , , ] Podophyllotoxone plays a significant role in scientific research as a precursor or starting material for synthesizing various biologically active compounds, including the potent anti-cancer agent Etoposide. [, , , ]

Podophyllotoxin

  • Relevance: Podophyllotoxin is a direct precursor to podophyllotoxone in the biosynthetic pathway. [, , , ] Podophyllotoxin can be chemically oxidized to yield podophyllotoxone. [, , , ] Structurally, podophyllotoxone differs from podophyllotoxin by the presence of a ketone group at the C-4 position instead of a hydroxyl group. [, , ]
  • Relevance: Deoxypodophyllotoxin is often found alongside podophyllotoxone in plant extracts. [, , , , ] These compounds are both intermediates in the biosynthesis of podophyllotoxin. [, , ] Structurally, deoxypodophyllotoxin lacks the hydroxyl group at C-4 present in podophyllotoxin and the ketone group at C-4 in podophyllotoxone. [, ]
  • Relevance: 4'-Demethylpodophyllotoxin is frequently isolated and studied alongside podophyllotoxin and podophyllotoxone, particularly in research on Podophyllum hexandrum. [, , , ] It is considered part of the same class of biologically active lignans. [, , ]

4'-Demethylpodophyllotoxone

  • Relevance: This compound has been identified in Podophyllum hexandrum extracts along with podophyllotoxone. [] It is considered a related analog due to the structural similarity and co-occurrence in plant sources.
  • Relevance: Picropodophyllin is another lignan often isolated alongside podophyllotoxin and podophyllotoxone in studies on Dysosma and Podophyllum species. [, , ] Although structurally similar, its biological activities can differ from podophyllotoxin and its derivatives. []
  • Relevance: Epipodophyllotoxin can be synthesized from deoxypodophyllotoxin, a related compound of podophyllotoxone. [] Both epipodophyllotoxin and podophyllotoxone serve as starting materials for synthesizing various podophyllotoxin analogs. [, , ]

Dehydropodophyllotoxin

  • Relevance: Dehydropodophyllotoxin is often found in the same plant extracts as podophyllotoxin, deoxypodophyllotoxin, and podophyllotoxone. [, , ] It is considered a related analog due to its structural similarity and co-occurrence with podophyllotoxone.

β-Peltatin

  • Relevance: β-Peltatin was identified in Podophyllum hexandrum along with podophyllotoxone, suggesting a related biosynthetic pathway. [] They are considered related analogs due to their structural similarities and co-occurrence in plant sources.
  • Relevance: Isopicropodophyllone is often found as a minor compound alongside podophyllotoxone in plant extracts. [, , ] It can form from podophyllotoxone through epimerization, particularly under heating. []

Dehydroanhydropicropodophyllin

  • Relevance: Dehydroanhydropicropodophyllin can be unexpectedly obtained from podophyllotoxin under specific reaction conditions involving TMSCl/NaI/MeCN. [] This finding highlights the potential for podophyllotoxin and related compounds like podophyllotoxone to undergo complex rearrangements.

α-Apopicropodophyllone

  • Relevance: α-Apopicropodophyllone is mentioned in the context of how unsaturated factors in ring C of podophyllotoxin analogs, including podophyllotoxone, can influence their chemical reactivity. [] The paper highlights the tendency of such compounds to undergo transformations under various conditions.
Source and Classification

Podophyllotoxone is classified as a cyclolignan and is structurally related to podophyllotoxin, which serves as the parent compound. The compound can be extracted from various plant sources, primarily from the Podophyllum species. It is recognized for its role in the development of several clinically important anticancer drugs such as etoposide and teniposide, which are derivatives that exploit its biological activity against cancer cells .

Synthesis Analysis

The synthesis of podophyllotoxone and its derivatives has been extensively studied due to their therapeutic potential. Various synthetic routes have been developed, utilizing both natural extraction methods and chemical synthesis techniques.

Synthetic Methods

  1. Natural Extraction: Podophyllotoxone can be extracted from plant sources using solvent extraction techniques followed by purification methods such as chromatography.
  2. Chemical Synthesis:
    • Recent studies have focused on the synthesis of podophyllotoxone derivatives through multiple reaction pathways. For instance, one method involves the esterification of podophyllotoxin with 2-chloropropionyl chloride to yield an ester intermediate, which can then react with nitrogen-containing heterocycles to form various derivatives .
    • Another approach includes a Mannich reaction involving secondary amines and formaldehyde to produce new derivatives with enhanced biological activities .

Technical Parameters

  • Yields of synthesized derivatives typically range from 31% to 91%, depending on the specific reaction conditions and substrates used .
  • The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yields and purity.
Molecular Structure Analysis

Podophyllotoxone features a complex molecular structure characterized by multiple rings and functional groups.

Structural Characteristics

  • The compound consists of a five-ring system (ABCDE) with four chiral centers.
  • Key structural features include:
    • A tetracyclic core with a dioxole ring.
    • Four oxygen atoms present in various functional groups.
    • A unique stereochemical configuration at C4 that influences its biological activity .

Molecular Formula

The molecular formula for podophyllotoxone is C22H22O8C_{22}H_{22}O_{8}, indicating the presence of multiple hydroxyl groups and a lactone structure that contribute to its reactivity and biological properties.

Chemical Reactions Analysis

Podophyllotoxone participates in various chemical reactions that enhance its pharmacological profile.

Key Reactions

  1. Esterification: The reaction of podophyllotoxin with acyl chlorides to form esters.
  2. Nucleophilic Substitution: Involves reactions with azides or other nucleophiles to introduce new functional groups.
  3. Click Chemistry: Utilized for synthesizing triazole derivatives through azide-alkyne cycloaddition reactions .

Reaction Conditions

  • Many reactions are conducted under controlled temperatures (often room temperature or slightly elevated) in organic solvents like methanol or dichloromethane.
  • Catalysts such as manganese dioxide may be employed to facilitate oxidation reactions.
Mechanism of Action

Podophyllotoxone exerts its pharmacological effects primarily through interactions with cellular macromolecules.

Mechanistic Insights

  • The compound inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest in the S-phase. This inhibition results in apoptosis in cancer cells .
  • Additionally, podophyllotoxone disrupts microtubule formation by preventing tubulin polymerization, further contributing to its antitumor effects .

Data Supporting Mechanism

Studies have demonstrated that modifications at specific structural sites can enhance or diminish the compound's ability to inhibit topoisomerase II, indicating a structure-activity relationship that is critical for drug design .

Physical and Chemical Properties Analysis

Podophyllotoxone exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Properties Overview

  • Melting Point: Typically ranges between 130°C to 140°C.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Stability: The compound is stable under neutral pH but can undergo hydrolysis under basic conditions due to the presence of lactone rings .
Applications

Podophyllotoxone has significant applications in medicinal chemistry, particularly in cancer treatment.

Scientific Applications

  1. Anticancer Drug Development: Its derivatives are extensively studied for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers .
  2. Pharmacological Research: Ongoing research focuses on modifying the structure of podophyllotoxone to enhance its efficacy and reduce side effects associated with existing chemotherapeutic agents.

Future Prospects

The elucidation of biosynthetic pathways for podophyllotoxone may facilitate more efficient production methods, allowing for larger-scale synthesis of this important therapeutic agent .

Biosynthesis and Metabolic Engineering of Podophyllotoxone

Enzymatic Pathways in Lignan Biosynthesis

Podophyllotoxone biosynthesis originates from the phenylpropanoid pathway. Two molecules of coniferyl alcohol undergo stereospecific para-para coupling, directed by dirigent proteins (DIRs), to form (+)-pinoresinol. This dimerization is the first committed step toward lignans [7] [4]. Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to (+)-lariciresinol and further to (−)-secoisolariciresinol. Secoisolariciresinol dehydrogenase (SDH) oxidizes secoisolariciresinol, yielding (−)-matairesinol, the core precursor for podophyllotoxin-related compounds [3] [7].

The transformation from matairesinol to podophyllotoxone involves cytochrome P450-mediated hydroxylations, methylations, and a pivotal ring closure:

  • Methylation & Hydroxylation: Matairesinol undergoes 7'-hydroxylation (likely catalyzed by a CYP enzyme) followed by O-methylation via O-methyltransferases (OMTs) to form pluviatolide intermediates [3].
  • Methylenedioxy Bridge Formation: CYP719A23 catalyzes the methylenedioxy bridge formation on ring D, converting pluviatolide to (−)-5′-desmethoxy-yatein [3] [8].
  • Hydroxylation & Methylation: CYP71CU1 hydroxylates the E-ring of 5′-desmethoxy-yatein, forming 5′-desmethyl-yatein. OMT1 then methylates this intermediate, yielding (−)-yatein [3].
  • Ring Closure & Oxidation: A 2-oxoglutarate-dependent dioxygenase (2-ODD) catalyzes the stereospecific ortho-para oxidative coupling, closing the tetrahydronaphthalene core (ring C) of the aryltetralin skeleton, producing (−)-deoxypodophyllotoxin [3] [8].
  • Formation of Podophyllotoxone: Deoxypodophyllotoxin undergoes oxidation at C7, catalyzed by cytochrome P450 enzymes (e.g., CYP82D61 postulated in fungi), to yield podophyllotoxone. This ketone is a direct precursor to podophyllotoxin via C7 keto-reduction [8] [6].

Table 1: Key Enzymes in Podophyllotoxone Biosynthesis

Enzyme ClassGene/Protein ExampleCatalyzed ReactionKey Product
Dirigent Protein (DIR)PhDIR / VdtD (fungal)Stereoselective coupling of coniferyl alcohol radicals(+)-Pinoresinol
Pinoresinol Reductase (PLR)PLRReduction of (+)-pinoresinol to (+)-lariciresinol(+)-Lariciresinol
Dehydrogenase (SDH)SDHOxidation of secoisolariciresinol(−)-Matairesinol
Cytochrome P450 (CYP)CYP719A23Methylenedioxy bridge formation(−)-5′-Desmethoxy-yatein
Cytochrome P450 (CYP)CYP71CU1Hydroxylation of E-ring(−)-5′-Desmethyl-yatein
O-Methyltransferase (OMT)OMT1Methylation of hydroxyl group(−)-Yatein
2-ODD Dioxygenase2-ODDOxidative cyclization (ring closure)(−)-Deoxypodophyllotoxin
Cytochrome P450 (CYP)CYP82D61 (postulated)Oxidation at C7Podophyllotoxone

Role of Dirigent Proteins and Oxidoreductases

Dirigent proteins (DIRs) are paramount for establishing the correct stereochemistry essential for downstream enzymatic processing. They lack catalytic activity themselves but act as scaffolds, precisely orienting two coniferyl alcohol radicals generated by laccases or peroxidases to enforce para-para coupling with strict enantioselectivity (e.g., forming the C2-symmetric (+)-pinoresinol) [4] [7]. Mutagenesis studies suggest DIR active sites act as "molds," with contrasting conformations in (+)- and (−)-pinoresinol-forming DIRs determining the si-si or re-re facial approach of the radicals [4]. This stereochemical control is non-negotiable; downstream enzymes like PLR and SDH exhibit strict enantioselectivity for their substrates [3] [7].

Oxidoreductases drive redox transformations:

  • PLR & SDH: Utilize NADPH as a cofactor. PLR performs two sequential reductions, while SDH oxidizes secoisolariciresinol to matairesinol lactone [3] [7].
  • Cytochrome P450s (CYPs): Rely on NADPH and oxygen. Their regiospecificity is critical: CYP719A23 acts specifically on the meta position relative to the phenol on ring D for methylenedioxy bridge formation, while CYP71CU1 targets the para position on ring E for hydroxylation [3].
  • 2-ODD: Requires Fe²⁺, 2-oxoglutarate (2-OG), and ascorbate. It catalyzes the most complex step – the oxidative cyclization forming the aryl tetralin core. This involves abstracting a hydrogen atom, likely from the benzylic position, enabling C-C bond formation between rings B and C, coupled with the decarboxylation of 2-OG to succinate and CO₂ [3] [8]. The exact mechanism of radical generation/coupling remains under investigation.
  • C7-Oxidizing P450 (e.g., CYP82D61): Postulated to oxidize the C7 hydroxyl of deoxypodophyllotoxin to the ketone, forming podophyllotoxone. This step likely involves a P450-mediated dehydrogenation or hydroxylation followed by dehydration, though the precise enzyme identity in plants remains less defined than in some fungal systems [8] [6].

Genetic Regulation of Podophyllotoxone Precursor Flux

The biosynthesis of podophyllotoxone precursors is highly regulated, often inducible, and tissue-specific:

  • Transcriptional Co-regulation: Genes encoding DIR, PLR, SDH, CYP719A23, OMTs, CYP71CU1, and 2-ODD show coordinated expression profiles. RNA-Seq analysis in Podophyllum hexandrum revealed significant upregulation of these genes in rhizomes (the primary accumulation site) and in wounded leaves, correlating with increased flux toward deoxypodophyllotoxin and podophyllotoxin/podophyllotoxone [3] [8]. Hierarchical clustering identified a coregulated clade containing these biosynthetic genes alongside transcription factors yet to be fully characterized [3] [8].
  • Induction by Stress: Wounding, jasmonate signaling, and fungal elicitors strongly induce the expression of podophyllotoxin pathway genes. In P. hexandrum leaves, transcript levels of DIR, CYP719A23, and 2-ODD peak 12-24 hours post-wounding, paralleling the accumulation of yatein and deoxypodophyllotoxin [3]. This suggests defense responses activate the pathway.
  • Spatial Compartmentalization: Biosynthesis likely involves subcellular compartmentalization (e.g., association with endoplasmic reticulum membranes for CYPs) and transport between cells or tissues, though the mechanisms are not fully elucidated. The localization of later steps, particularly the action of 2-ODD and the C7-oxidizing enzyme, may influence precursor availability for podophyllotoxone formation.
  • Feedback Inhibition: Potential feedback mechanisms remain largely unexplored. High levels of end-products like podophyllotoxin might inhibit early pathway enzymes (e.g., DIR or PLR), but direct evidence is lacking. Understanding this is crucial for metabolic engineering to avoid bottlenecks.

Microbial Heterologous Production Systems

Reconstituting the complex podophyllotoxin pathway, including podophyllotoxone formation, in microbial hosts offers a sustainable alternative to plant extraction:

  • Early Successes in Pathway Reconstitution: Landmark work by Lau & Sattely (2015) demonstrated the complete de novo reconstitution of the pathway to (−)-4′-desmethylepipodophyllotoxin (etoposide aglycone) in Nicotiana benthamiana by transiently co-expressing 10 P. hexandrum genes (DIR, PLR, SDH, CYP719A23, OMT3, CYP71CU1, OMT1, 2-ODD, plus two additional tailoring enzymes). This proved the functionality of the entire pathway from coniferyl alcohol in a heterologous system, yielding ~1 μg/g FW of the aglycone [3]. While podophyllotoxone is an intermediate in this pathway, its specific yield was not quantified.

  • Challenges in Microbial Hosts (Bacteria/Yeast):

  • Enzyme Compatibility: Functional expression of plant DIRs, membrane-anchored CYPs, and 2-ODDs in prokaryotes (e.g., E. coli) is notoriously difficult due to differences in protein folding, post-translational modifications (e.g., glycosylation), cofactor availability (NADPH, 2-OG), and cellular redox environment. Yeast (S. cerevisiae, P. pastoris) offer better machinery for eukaryotic protein expression but can still struggle with complex P450-P450 reductase interactions and cytochrome b5 requirements.
  • Cofactor Balancing: Sustaining the required NADPH pools for PLR, SDH, and multiple CYPs, along with Fe²⁺/2-OG for 2-ODD, demands careful metabolic engineering of central carbon metabolism.
  • Toxicity & Flux: Intermediates and especially end-products like deoxypodophyllotoxin/podophyllotoxone can be toxic to microbial cells, limiting accumulation. Precise temporal control of gene expression (e.g., using inducible promoters) and product sequestration strategies are needed.
  • Podophyllotoxone-Specific Step: The enzyme responsible for the efficient C7 oxidation (podophyllotoxone formation) needs robust functional expression. Fungal homologs like CYP82D61 identified in Penicillium herquei offer potential candidates for engineering into yeast or bacterial systems [8].

  • Fungal Endophytes as Production Platforms: Endophytic fungi like Penicillium herquei (isolated from Dysosma difformis/Podophyllum) naturally produce podophyllotoxin derivatives. Genomic sequencing of P. herquei HGN12.1C revealed candidate genes homologous to the plant pathway (VdtD [DIR-like], PLR, SDH, CYP719A23, OMT1, OMT3, 2-ODD, CYP71CU, CYP82D61), suggesting a convergent or horizontally transferred pathway [8]. This fungus produces peltatin (a methoxylated derivative of deoxypodophyllotoxin or podophyllotoxone). In silico docking supports the role of fungal 2-ODD in converting yatein to deoxypodophyllotoxin, and CYP82D61 is a prime candidate for C7 oxidation. Engineering these native fungal producers by overexpressing key genes (e.g., CYP82D61, 2-ODD) or alleviating potential regulatory bottlenecks holds promise for enhanced podophyllotoxone titers [8].

  • Engineering Strategies for Enhanced Yield:

  • Modular Optimization: Expressing pathway segments in separate microbial consortia or using enzyme fusion constructs to improve channeling.
  • Cofactor Engineering: Overexpression of genes in pentose phosphate pathway (NADPH generation) and TCA cycle (2-OG supply).
  • Transport & Sequestration: Engineering secretion or intracellular compartmentalization (e.g., vacuoles in yeast) to reduce toxicity.
  • Directed Evolution: Optimizing enzyme kinetics (especially CYP82D61 and 2-ODD) and solubility for microbial cytoplasm.
  • Systems Biology: Using transcriptomics, proteomics, and fluxomics to identify and remove regulatory or metabolic bottlenecks.

Table 2: Status of Podophyllotoxone Precursor Production in Heterologous Systems

Host SystemPathway Segment ExpressedKey Products DetectedReported Yield (Max)Major Challenges
Nicotiana benthamiana (Plant)Full pathway (10 genes from P. hexandrum)4′-Desmethylepipodophyllotoxin (Etoposide aglycone)~1 μg/g FWScalability, transient expression efficiency
Penicillium herquei (Fungus)Native putative pathway (Genes identified: VdtD, PLR, SDH, CYP719A23, OMT1, OMT3, 2-ODD, CYP71CU, CYP82D61)Peltatin (derivative)Not quantifiedPathway not fully validated/enhanced in culture
Saccharomyces cerevisiae (Yeast)Partial segments (e.g., up to matairesinol)Matairesinol, secoisolariciresinolmg/L level reported for matairesinolFunctional CYP/2-ODD expression, toxicity, flux beyond matairesinol
Escherichia coli (Bacterium)Phenylpropanoid + early lignan (up to pinoresinol/secoisolariciresinol)Pinoresinol, secoisolariciresinol~100 mg/L pinoresinol reportedDIR/CYP/2-ODD expression, cofactors, toxicity

The table highlights the nascent stage of podophyllotoxone-specific production. While full pathway reconstitution exists in plants and key genes are identified in fungi, achieving high-yield microbial production of podophyllotoxone itself remains an active goal, requiring optimization of the later steps, particularly efficient C7 oxidation.

Compound Names Mentioned in Article:

  • Podophyllotoxone
  • Podophyllotoxin
  • Deoxypodophyllotoxin
  • Etoposide
  • Etoposide aglycone (4′-Desmethylepipodophyllotoxin)
  • Deoxypodophyllotoxin
  • Yatein
  • 5′-Desmethoxy-yatein
  • 5′-Desmethyl-yatein
  • Matairesinol
  • Secoisolariciresinol
  • Lariciresinol
  • Pinoresinol
  • Coniferyl alcohol
  • Peltatin

Properties

CAS Number

477-49-6

Product Name

Podophyllotoxone

IUPAC Name

(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1

InChI Key

ISCQYPPCSYRZOT-BKTGTZMESA-N

SMILES

O=C1[C@]2([H])[C@](C(OC2)=O)([H])[C@@H](C3=CC(OC)=C(OC)C(OC)=C3)C4=C1C=C5OCOC5=C4

Solubility

Soluble in DMSO

Synonyms

Podophyllotoxone

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

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